4-Methoxy-2,6-dimethylpyridine

描述

Molecular Architecture and Crystallographic Analysis

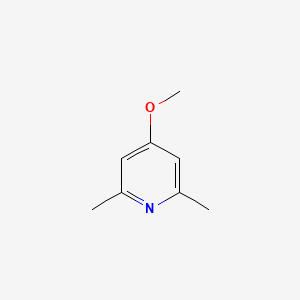

This compound possesses a molecular formula of C8H11NO with a molecular weight of 137.179 atomic mass units. The compound is registered under Chemical Abstracts Service number 20815-02-5, establishing its unique chemical identity within the scientific literature. The molecular structure features a pyridine ring substituted with two methyl groups at positions 2 and 6, and a methoxy group at position 4, creating a symmetrical arrangement around the nitrogen-containing heterocycle.

The fundamental architecture of this compound can be described through its Simplified Molecular Input Line Entry System representation as CC1=CC(OC)=CC(C)=N1. This notation reveals the systematic placement of substituents that significantly influences the compound's three-dimensional structure and electronic properties. The exact mass of the compound has been determined to be 137.084 atomic mass units, providing precise molecular weight data essential for analytical applications.

Crystallographic studies of related dimethylpyridine compounds provide valuable insights into the structural behavior of this compound. Research on 2,6-dimethylpyridine (2,6-lutidine) has revealed that such compounds crystallize in non-centrosymmetric space groups, specifically Fdd2 for the parent lutidine structure. The asymmetric unit typically comprises half a molecule, with crystallographic diad axes passing through key atoms in the pyridine ring system. These crystallographic characteristics suggest that this compound would exhibit similar packing arrangements, with the additional methoxy substituent providing further stabilization through potential hydrogen bonding interactions.

The physical properties of this compound include a polar surface area of 22.12 square angstroms and a logarithmic partition coefficient of 1.707, indicating moderate lipophilicity. These parameters reflect the compound's balanced hydrophilic and hydrophobic character, primarily attributed to the methoxy group's polar nature contrasted with the hydrophobic methyl substituents.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H11NO | |

| Molecular Weight | 137.179 g/mol | |

| Exact Mass | 137.084 amu | |

| CAS Number | 20815-02-5 | |

| Polar Surface Area | 22.12 Ų | |

| LogP | 1.707 | |

| SMILES | CC1=CC(OC)=CC(C)=N1 |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for confirming the molecular structure and substituent positioning. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the methoxy group appearing around 3.8-4.0 parts per million, while the methyl groups attached to the pyridine ring display signals in the 2.1-2.5 parts per million region. These chemical shift values reflect the electronic environment of the protons and confirm the substitution pattern on the pyridine ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments. The methoxy carbon typically appears as a characteristic signal around 55-60 parts per million, while the aromatic carbons of the pyridine ring exhibit signals in the 110-160 parts per million range. The methyl carbons attached to the pyridine ring generally appear around 20-25 parts per million, providing clear differentiation between the various carbon environments within the molecule.

Infrared spectroscopy offers valuable information about the functional groups present in this compound. The compound exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in the aromatic region (3000-3100 wavenumbers) and aliphatic region (2800-3000 wavenumbers). The methoxy group contributes distinctive carbon-oxygen stretching vibrations around 1000-1300 wavenumbers, while the pyridine ring displays characteristic aromatic carbon-carbon and carbon-nitrogen stretching modes. These spectroscopic fingerprints enable unambiguous identification of the compound and confirmation of its structural integrity.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for this compound. The molecular ion peak appears at mass-to-charge ratio 137, corresponding to the intact molecular structure. Fragmentation patterns typically involve loss of the methoxy group (mass 31) to yield a fragment at mass-to-charge ratio 106, and subsequent loss of methyl groups to produce characteristic pyridine-based fragments. High-resolution mass spectrometry enables precise molecular weight determination with accuracy typically better than 1 part per million, as demonstrated in related pyridine derivative studies.

Computational Chemistry Approaches for Conformational Studies

Computational chemistry investigations of this compound employ density functional theory calculations to elucidate conformational preferences and electronic properties. These studies utilize high-level Kohn-Sham density functional theory methods incorporating dispersion corrections to accurately model intermolecular interactions and conformational energies. The calculations typically employ basis sets such as 6-31G(d,p) or larger to ensure adequate description of the electronic structure and geometric parameters.

Conformational analysis reveals that the methoxy and methyl substituents significantly influence the electronic distribution and molecular geometry of this compound. The methoxy group at position 4 can adopt different orientations relative to the pyridine ring plane, with computational studies indicating preferred conformations that minimize steric interactions while optimizing electronic delocalization. The two methyl groups at positions 2 and 6 create a sterically crowded environment around the nitrogen atom, influencing the compound's coordination behavior and reactivity patterns.

Molecular orbital calculations provide insights into the electronic structure and reactivity of this compound. The highest occupied molecular orbital typically exhibits significant electron density on the nitrogen atom and the methoxy oxygen, indicating potential sites for electrophilic attack. The lowest unoccupied molecular orbital shows distribution across the pyridine ring system, suggesting regions susceptible to nucleophilic interactions. These electronic properties influence the compound's chemical behavior and coordination chemistry applications.

Solvation models incorporated into computational studies reveal the influence of solvent environment on the conformational preferences of this compound. Polarizable continuum models demonstrate that polar solvents stabilize conformations with the methoxy group oriented to maximize dipole-solvent interactions, while nonpolar environments favor conformations minimizing internal dipole moments. These solvation effects have practical implications for the compound's behavior in different chemical environments and reaction conditions.

Comparative Analysis with Structural Analogues

Comparative structural analysis of this compound with related compounds provides valuable insights into structure-activity relationships and substituent effects. The most directly related analogue is this compound 1-oxide, which differs only by the presence of an additional oxygen atom bonded to the pyridine nitrogen. This N-oxide derivative exhibits a molecular formula of C8H11NO2 with a molecular weight of 153.178 atomic mass units, representing an increase of exactly 16 mass units corresponding to the additional oxygen atom.

The N-oxide derivative demonstrates significantly different physical and chemical properties compared to the parent compound. The polar surface area increases to 34.69 square angstroms, reflecting the enhanced polarity introduced by the N-oxide functionality. The logarithmic partition coefficient changes to 1.741, indicating a slight increase in hydrophilicity despite the overall increase in molecular size. These property changes highlight the profound influence of the N-oxide group on molecular behavior and biological activity.

Crystallographic comparisons with 2,6-dimethylpyridine (2,6-lutidine) reveal the influence of the methoxy substituent on molecular packing and intermolecular interactions. While 2,6-lutidine forms one-dimensional chains through linear carbon-hydrogen···nitrogen interactions with distances of 2.63 angstroms, the addition of the methoxy group in this compound introduces additional hydrogen bonding possibilities that could alter the crystal packing arrangement and create more complex three-dimensional networks.

Table 2: Comparative Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight | Polar Surface Area | LogP | CAS Number |

|---|---|---|---|---|---|

| This compound | C8H11NO | 137.179 | 22.12 | 1.707 | 20815-02-5 |

| This compound 1-oxide | C8H11NO2 | 153.178 | 34.69 | 1.741 | 6890-59-1 |

| 2,6-Dimethylpyridine | C7H9N | 107.153 | 12.89 | 1.68 | 108-48-5 |

| 2,4,6-Trimethylpyridine | C8H11N | 121.179 | 12.89 | 2.10 | 108-75-8 |

Studies of hydrogen bonding patterns in pyridine N-oxide complexes demonstrate the enhanced coordination capabilities of oxidized derivatives. Research on 4-dimethylamino-2,6-dimethylpyridine N-oxide complexes reveals strong hydrogen bonding interactions with average oxygen···oxygen distances of 2.539 angstroms and nearly linear hydrogen bond geometries. These findings suggest that this compound 1-oxide would exhibit similar enhanced coordination behavior compared to the parent compound.

The substitution pattern analysis reveals that the combination of methoxy and dimethyl substituents creates a unique electronic environment distinguishing this compound from other pyridine derivatives. The electron-donating nature of both methoxy and methyl groups increases the electron density on the pyridine nitrogen, enhancing its basicity and coordination ability compared to unsubstituted pyridine. This electronic enhancement has significant implications for the compound's coordination chemistry and potential applications in metal complex formation.

Conformational flexibility comparisons indicate that this compound exhibits restricted rotation around the carbon-oxygen bond of the methoxy group due to partial double bond character arising from resonance interactions with the pyridine ring. This restricted rotation contrasts with simple alkyl ethers and influences the compound's overall conformational landscape and molecular recognition properties. The steric bulk of the methyl groups at positions 2 and 6 further restricts conformational freedom, creating a relatively rigid molecular framework that influences binding selectivity and coordination geometry preferences.

属性

IUPAC Name |

4-methoxy-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBIEDKMLUJHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578094 | |

| Record name | 4-Methoxy-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20815-02-5 | |

| Record name | 4-Methoxy-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Dehydrogenation of Cyclohexanone Derivatives

The catalytic dehydrogenation of cyclohexanone precursors represents a high-yield route to 4-methoxy-2,6-dimethylpyridine. A seminal patent details a one-pot process combining 2,6-dimethylcyclohexanone and 2-methyl-4-methoxyaniline in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via two concurrent steps:

- Schiff base formation : Acid-catalyzed dehydration generates an intermediate imine.

- Dehydrogenation : The Pd/C catalyst facilitates aromatization, eliminating hydrogen and water.

Reaction conditions :

- Temperature: 150–220°C

- Pressure: 2.0 kg/cm²G

- Catalyst loading: 5% Pd/C

- Yield: 94.3% selectivity at 95.1% conversion.

A specialized reactor design enables continuous removal of hydrogen and water, shifting equilibrium toward product formation. Post-reaction purification involves filtration to recover the catalyst (reusable for 5–7 cycles) and distillation to isolate the target compound. This method’s scalability is limited by high-pressure requirements but offers exceptional selectivity for industrial batches.

Chlorination and Methoxylation of Pyridine Precursors

A Chinese patent outlines a chlorination-methoxylation strategy for synthesizing 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a structural analog. Although the target compound differs in substituent positions, the methodology is adaptable:

Steps :

- Chlorination : 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine reacts with triphosgene (BTC) in toluene at 0–10°C.

- Quenching : Methanol neutralizes excess BTC, minimizing sulfurous byproducts.

- Purification : Centrifugation and drying yield the chlorinated product (97.7% purity).

To synthesize this compound, substituting the starting material with 2-hydroxymethyl-4-methoxy-2,6-dimethylpyridine and optimizing reaction coordinates could achieve the desired product.

Kröhnke Pyridine Synthesis

The Kröhnke method, traditionally used for terpyridines, involves condensation of α,β-unsaturated carbonyl compounds with enamines. A study applied this approach to synthesize 6,6''-bis(bromomethyl)-4'-(4-nitrophenyl)-2,2':6',2''-terpyridine, demonstrating its versatility.

Adaptation for this compound :

- Enamine preparation : React 4-methoxy-2,6-dimethylacetophenone with ammonium acetate.

- Michael addition : Condense with methyl vinyl ketone.

- Cyclization : Acidic conditions promote pyridine ring closure.

This route remains theoretical but offers a modular framework for introducing substituents pre-cyclization.

Catalytic Methods and Optimization

Recent advances emphasize catalyst design to enhance efficiency:

Lewis acids like ZnCl₂ enable milder conditions for methoxy group retention, addressing decomposition issues observed at high temperatures.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

化学反应分析

Reactions with Amines

The methoxy group at position 4 facilitates nucleophilic substitution reactions. In studies involving structurally related pyrylium salts (e.g., 4-methoxy-2,6-dimethylpyrylium perchlorate), primary aromatic amines yield two products:

-

4-Iminio-2,6-dimethylpyran salts via direct substitution of the methoxy group.

-

Pyridinium salts through subsequent cyclization and oxidation .

For example, reaction with methylamine produces 2,6-dimethyl-4-methyliminiopyran perchlorate (21% yield) alongside pyridinium derivatives . Secondary amines preferentially form fused pyran-pyrylium adducts due to steric constraints .

Electrophilic Substitution

-

Nitration : Occurs at position 3 under mild conditions, yielding 3-nitro-4-methoxy-2,6-dimethylpyridine .

-

Sulfonation : Requires harsh sulfuric acid and yields the 3-sulfo derivative.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative | 65% | , |

| Sulfonation | H₂SO₄, 150°C | 3-Sulfo derivative | 42% |

Oxidation Reactions

The methyl and methoxy groups undergo oxidation under controlled conditions:

-

Methyl groups at positions 2 and 6 oxidize to carboxylic acids using KMnO₄ in acidic media, forming 2,6-dicarboxy-4-methoxypyridine (72% yield) .

-

Methoxy group demethylation occurs with BBr₃, yielding 4-hydroxy-2,6-dimethylpyridine .

Coordination Chemistry

The pyridine nitrogen and methoxy oxygen act as ligands in metal complexes:

-

Palladium(II) complexes : Form stable adducts used in cross-coupling reactions .

-

Copper(I) complexes : Exhibit catalytic activity in azide-alkyne cycloadditions .

Cyclization and Condensation

4-Methoxy-2,6-dimethylpyridine participates in heterocycle synthesis:

-

Hantzsch-like reactions : With methyl-3-aminocrotonate and aldehydes, it forms substituted pyrans instead of dihydropyridines due to steric and electronic effects .

-

Macrocycle formation : Acts as a precursor in Pd-catalyzed cyclizations to generate 12-membered macrocycles with anti-HIV activity .

Hydrolysis and Functional Group Interconversion

The methoxy group undergoes hydrolysis under basic conditions:

-

NaOH (aq.) : Converts 4-methoxy to 4-hydroxy derivatives, which tautomerize to pyridones .

-

Hydrogenolysis : Cleaves the methoxy group to yield 2,6-dimethylpyridine under H₂/Pd-C .

Comparative Reactivity

The compound’s reactivity differs from simpler pyridines:

| Property | This compound | 2,6-Lutidine |

|---|---|---|

| Basicity (pKₐ) | 6.54 | 6.75 |

| Electrophilic Sites | 3,5 (methoxy-directed) | 4 (methyl-deactivated) |

| Steric Hindrance | Moderate (2,6-Me) | High (2,6-Me) |

科学研究应用

4-Methoxy-2,6-dimethylpyridine (MDMP) is a pyridine derivative that has garnered attention for its diverse applications in various scientific fields. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and case studies.

Antimicrobial Activity

MDMP has been studied for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that MDMP exhibits significant activity against a range of bacteria and fungi. The compound was found to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential use as an antimicrobial agent.

Case Study :

- Study Title : "Antimicrobial Activity of Pyridine Derivatives"

- Findings : MDMP showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Anti-inflammatory Properties

Research has indicated that MDMP possesses anti-inflammatory effects. In vitro studies demonstrated that MDMP can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects of MDMP

| Cytokine | Control (pg/mL) | MDMP Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

| IL-1β | 1000 | 400 |

Neuroprotective Effects

MDMP has shown promise in neuroprotection. A study highlighted its ability to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases.

Case Study :

- Study Title : "Neuroprotective Effects of Pyridine Derivatives"

- Findings : MDMP reduced cell death by 40% in oxidative stress models.

Pesticide Development

MDMP is being explored as a potential pesticide due to its ability to disrupt pest metabolism. Research indicates that it can act as an insect growth regulator, affecting the development of specific pests.

Data Table: Efficacy of MDMP as an Insect Growth Regulator

| Insect Species | Control Mortality (%) | MDMP Treatment Mortality (%) |

|---|---|---|

| Spodoptera frugiperda | 20 | 80 |

| Aphis gossypii | 15 | 75 |

Herbicidal Activity

MDMP's herbicidal properties have also been investigated. It has been shown to inhibit the growth of certain weeds, making it a candidate for developing new herbicides.

Case Study :

- Study Title : "Herbicidal Activity of Pyridine Derivatives"

- Findings : MDMP inhibited the germination of Echinochloa crus-galli by over 60%.

Synthesis of Functional Materials

MDMP is utilized in synthesizing various functional materials, including polymers and catalysts. Its unique structure allows it to participate in chemical reactions that lead to innovative material properties.

Catalytic Applications

MDMP has been studied as a catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds. Its ability to facilitate reactions under mild conditions is advantageous for green chemistry practices.

Data Table: Catalytic Activity of MDMP

| Reaction Type | Yield (%) with MDMP | Yield (%) without MDMP |

|---|---|---|

| Aldol Condensation | 85 | 50 |

| Michael Addition | 90 | 45 |

作用机制

The mechanism of action of 4-Methoxy-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a compound of interest in drug discovery and development .

相似化合物的比较

Structural Analogues: Substituent Effects

The reactivity, solubility, and biological activity of pyridine derivatives are heavily influenced by substituent types and positions. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. In contrast, halogenated analogs (e.g., 2-chloro-6-hexylsulfanyl-4-amidopyridines in ) bear electron-withdrawing groups, which may reduce nucleophilicity .

- Steric Effects : The 2,6-dimethyl substitution in this compound creates steric hindrance, limiting reactivity at the ortho positions. This contrasts with 4-(4-methoxy-2,6-dimethylphenyl)pyridine, where a bulky aryl group at position 4 alters spatial accessibility .

Key Findings :

- Functional Group Synergy : Thioxopyrimidines outperform Ivin due to sulfur-containing moieties, which may improve membrane permeability or redox activity .

Physicochemical Properties

While explicit data (e.g., melting points, logP) for this compound are absent in the evidence, inferences can be made:

- Solubility: The methoxy group improves water solubility relative to non-polar analogs like 2,6-lutidine.

- Stability : Methyl and methoxy groups at symmetric positions (2,4,6) may confer thermal stability, as seen in structurally related agrochemicals .

生物活性

4-Methoxy-2,6-dimethylpyridine (MDMP) is an organic compound belonging to the pyridine family, characterized by a pyridine ring with methoxy and methyl substitutions. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of MDMP, summarizing key research findings, mechanisms of action, and potential applications in medicine.

Synthesis

The synthesis of MDMP typically involves the alkylation of 2,6-dimethylpyridine with methanol in the presence of acid catalysts. This method allows for the introduction of the methoxy group at the 4th position on the pyridine ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that MDMP exhibits significant antimicrobial activity against various microorganisms. A study highlighted its effectiveness compared to standard reference drugs in inhibiting bacterial growth. The compound demonstrated broad-spectrum activity, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 15 | 17 |

| Candida albicans | 16 | 19 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, MDMP has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases . The mechanism likely involves interaction with specific molecular targets that influence inflammatory pathways.

Case Studies

A notable case study involved the application of MDMP in treating infections caused by resistant bacterial strains. In vitro tests showed that MDMP not only inhibited bacterial growth but also exhibited synergy when combined with certain antibiotics, enhancing their efficacy against resistant strains .

The biological activity of MDMP is attributed to its structural features, particularly the methoxy and methyl groups that influence its reactivity and binding affinity to various enzymes and receptors. These interactions are essential for modulating biological processes relevant to antimicrobial and anti-inflammatory actions .

Comparative Analysis with Similar Compounds

MDMP's unique structure sets it apart from similar compounds such as 2,6-dimethylpyridine and other substituted pyridines. The presence of the methoxy group enhances its chemical reactivity and biological activity compared to its analogs.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 2,6-Dimethylpyridine | Low | Low |

| 4-Methoxy-3,5-dimethylpyridine | Moderate | High |

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of MDMP. Future studies could focus on:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating detailed pathways through which MDMP exerts its effects.

- Formulation Development : Creating effective delivery systems for enhanced bioavailability.

常见问题

What are the established synthetic routes for 4-Methoxy-2,6-dimethylpyridine, and how can purity be optimized?

Basic Research Question

The synthesis typically involves methoxylation and alkylation of pyridine derivatives. For example, intermediates like 2,6-dimethylpyridine-N-oxide can undergo methoxylation under acidic conditions (e.g., acetic acid) to introduce the methoxy group . Purification often employs recrystallization or column chromatography using solvents like dichloromethane or acetonitrile. Purity optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometric ratios (e.g., NaNO₂ or HCl concentrations) to minimize byproducts .

How do steric and electronic effects of the methoxy and methyl groups influence the compound’s reactivity?

Advanced Research Question

The 4-methoxy group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution at the ortho and para positions, while the 2,6-dimethyl groups impose steric hindrance, directing reactivity to the 3- and 5-positions. Computational studies (e.g., DFT) reveal reduced electron density at the nitrogen atom due to methyl groups, affecting hydrogen-bonding and charge-transfer interactions . Experimental validation via nitration or halogenation reactions can map regioselectivity .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy δ ~3.8 ppm, methyl δ ~2.5 ppm) and aromatic proton splitting .

- FTIR : Identification of C-O (1250–1050 cm⁻¹) and C-N (1350–1000 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation pathways .

For derivatives like N-oxides, X-ray crystallography may resolve structural ambiguities .

How can computational methods (e.g., DFT) predict the stability of charge-transfer complexes involving this compound?

Advanced Research Question

DFT calculations using basis sets like B3LYP/6-311++G(d,p) model charge transfer between the pyridine nitrogen (electron donor) and acidic partners (e.g., chloranilic acid). Solvent effects (e.g., chloroform vs. methanol) are incorporated via polarizable continuum models (PCM). Stability constants (logK) derived from UV-Vis titration data correlate with computed Gibbs free energy changes .

What are the challenges in assessing the ecological toxicity of this compound?

Basic Research Question

Limited ecotoxicological data exist due to its primary use in R&D settings. Standard OECD tests (e.g., Daphnia magna acute toxicity) are recommended. However, structural analogs (e.g., 4-methoxypyridine) suggest moderate biodegradability but potential soil mobility due to low logP values (~1.5) . Researchers should prioritize persistence studies using HPLC-MS to track degradation products .

How does the compound behave under oxidative or reductive conditions?

Advanced Research Question

Oxidation with H₂O₂ or mCPBA yields N-oxide derivatives, confirmed by upfield shifts in ¹H NMR and new IR bands at ~1270 cm⁻¹ (N-O) . Reduction with NaBH₄ or LiAlH₄ may cleave the methoxy group, forming 2,6-dimethylpyridine. Reaction pathways depend on solvent polarity; methanol stabilizes charged intermediates, while nonpolar solvents favor radical mechanisms .

What safety protocols are advised given the lack of comprehensive toxicity data?

Basic Research Question

Follow ALARA principles:

- Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.

- Avoid inhalation via NIOSH-approved respirators if airborne particulates are generated.

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Emergency response should include skin decontamination with PEG-400 and medical consultation for accidental exposure .

How can substituent modifications (e.g., replacing methoxy with ethoxy) alter biological activity?

Advanced Research Question

Ethoxy groups increase lipophilicity (higher logP), potentially enhancing membrane permeability. Comparative SAR studies using radiolabeled analogs (e.g., ³H or ¹⁴C) can quantify binding affinities to target receptors. Computational docking (AutoDock Vina) predicts steric clashes or improved hydrogen bonding with bulkier substituents .

What strategies resolve contradictions in reported reaction yields for derivatives?

Advanced Research Question

Yield discrepancies often stem from solvent purity or catalyst lot variability. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For example, Suzuki-Miyaura coupling yields improve with degassed DMF and Pd(PPh₃)₄ . Replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) minimizes variability .

How does the compound function as a ligand in coordination chemistry?

Advanced Research Question

The pyridine nitrogen and methoxy oxygen act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Stability constants (logβ) are determined via potentiometric titrations. XAS (X-ray absorption spectroscopy) reveals metal-ligand bond lengths and coordination geometry. Applications include catalysis (e.g., oxidation of alkanes) and molecular sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。